Cas no 677326-82-8 (4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride)
4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride
- KB-189736
- KB-189735
- CTK5I6804
- AC1MBUSZ
- AG-A-63217
- 4'-Bromo-2'-fluoro-biphenyl-4-sulfonyl chloride
- 4'-BROMO-2'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE
- 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonylchloride
- SCHEMBL12570991
- 677326-82-8
- DTXSID80373668
- 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride
- 4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride
-
- MDL: MFCD03424844
- Inchi: 1S/C12H7BrClFO2S/c13-9-3-6-11(12(15)7-9)8-1-4-10(5-2-8)18(14,16)17/h1-7H
- InChI Key: HZKQJZCTZXUPIA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)C1C=CC(=CC=1)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 347.90200
- Monoisotopic Mass: 347.90227g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 42.52000
- LogP: 5.26350
4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014910-250mg |
4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride |
677326-82-8 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 014910-1g |
4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride |
677326-82-8 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 014910-2g |
4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride |
677326-82-8 | 2g |
£598.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660593-1g |
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride |
677326-82-8 | 98% | 1g |
¥7457.00 | 2024-05-04 | |
| A2B Chem LLC | AH15975-1g |
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride |
677326-82-8 | 1g |
$794.00 | 2023-12-30 | ||
| Crysdot LLC | CD12043754-1g |
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride |
677326-82-8 | 95+% | 1g |
$522 | 2024-07-24 |
4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4-(4-bromo-2-fluorophenyl)benzenesulfonyl Chloride
4-(4-Bromo-2-Fluorophenyl)Benzenesulfonyl Chloride: A Comprehensive Overview
The compound with CAS No 677326-82-8, known as 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions and its applications in drug discovery and material science. The structure of this molecule is characterized by a sulfonyl chloride group attached to a bromo-fluoro-substituted phenyl ring, making it a versatile building block in synthetic chemistry.
The synthesis of 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride involves a series of carefully designed reactions, including nucleophilic aromatic substitution and sulfonation processes. Recent studies have highlighted the importance of optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction while maintaining high selectivity. These advancements have not only improved the efficiency of production but also opened new avenues for its application in complex molecular constructions.
In terms of chemical properties, this compound exhibits high reactivity due to the electron-withdrawing effects of the sulfonyl chloride group and the halogen substituents on the aromatic ring. This reactivity makes it an excellent electrophile in various coupling reactions, such as the Ullmann coupling and Suzuki-Miyaura cross-coupling. Recent research has demonstrated its utility in constructing biaryl structures, which are crucial components in many pharmaceutical agents and advanced materials.
The application of 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride extends beyond traditional organic synthesis. In drug discovery, this compound serves as a key intermediate in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Its ability to participate in diverse reaction pathways allows chemists to design molecules with specific pharmacokinetic profiles and enhanced bioavailability.
Moreover, this compound has found applications in material science, particularly in the synthesis of advanced polymers and optoelectronic materials. The bromine and fluorine substituents on the aromatic ring contribute to unique electronic properties, making it suitable for applications in light-emitting diodes (LEDs) and solar cells. Recent studies have explored its use as a precursor for constructing conjugated systems with tailored electronic characteristics.
In conclusion, 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride (CAS No 677326-82-8) is a versatile and valuable compound in modern chemistry. Its unique structure and reactivity make it an indispensable tool in organic synthesis, drug discovery, and material science. As research continues to uncover new applications and optimize its synthesis, this compound will undoubtedly play an even more prominent role in advancing chemical innovation.
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